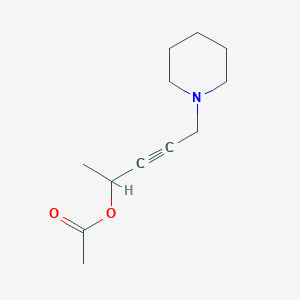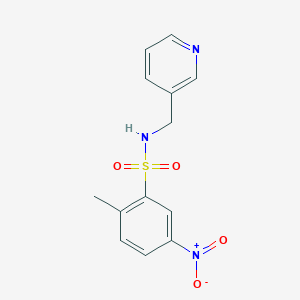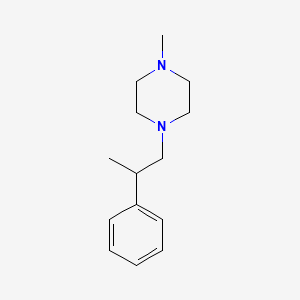![molecular formula C18H28N2OS B5010374 N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5010374.png)
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine, also known as MTMP, is a synthetic compound that belongs to the class of piperidine derivatives. MTMP is a psychoactive drug that acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. MTMP has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and movement. By increasing the concentration of dopamine in the brain, this compound can improve motor function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of dopamine in the brain, which can lead to various biochemical and physiological effects. This compound can improve motor function, reduce the symptoms of Parkinson's disease, and improve attention in children with ADHD. However, this compound can also have side effects, including anxiety, insomnia, and addiction.
Advantages and Limitations for Lab Experiments
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential use in the treatment of neurological disorders, which means that there is a large body of scientific literature on the compound. However, this compound also has limitations for lab experiments. It is a psychoactive drug that can have side effects, which means that it must be used with caution in lab experiments. Additionally, the effects of this compound on the human brain are not fully understood, which means that more research is needed to fully understand the compound.
Future Directions
There are several future directions for research on N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine. One direction is to study the long-term effects of this compound on the human brain. Another direction is to study the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be used in the treatment of various neurological disorders. However, more research is needed to fully understand the compound and its effects on the human brain.
Synthesis Methods
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine can be synthesized through a multi-step process starting from 3-methylthiopropanoic acid and 1-benzyl-3-piperidinone. The synthesis involves the use of various reagents and solvents, including thionyl chloride, sodium hydroxide, and acetic anhydride. The final product is obtained in the form of a white crystalline powder.
Scientific Research Applications
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine has been studied for its potential use in the treatment of various neurological disorders. In a study conducted on rats, this compound was found to improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been studied for its potential use in the treatment of ADHD. In a clinical trial, this compound was found to improve attention and reduce hyperactivity in children with ADHD.
properties
IUPAC Name |
1-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-19(13-10-16-7-4-3-5-8-16)17-9-6-12-20(15-17)18(21)11-14-22-2/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIOFUCYNICDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine oxalate](/img/structure/B5010292.png)


![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)

![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)




![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)